6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (also known as FBSPO) is a heterocyclic compound with potential applications in the pharmaceutical industry. Its unique structure, containing both a benzoxazine and a piperidine ring, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic properties. Studies have shown that FBSPO can serve as a precursor for the synthesis of various heterocyclic scaffolds, including those exhibiting antipsychotic and anti-inflammatory activities [].
While FBSPO itself hasn't been extensively studied for its biological effects, its derivatives have shown promising results in preliminary research. For instance, some FBSPO-derived compounds have exhibited antipsychotic activity comparable to established drugs []. Additionally, other derivatives have demonstrated anti-inflammatory properties in cell-based assays []. These findings suggest that further exploration of FBSPO and its derivatives might lead to the development of novel therapeutic agents.
6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one is a heterocyclic compound characterized by a unique spiro structure that integrates a benzoxazine and piperidine moiety. Its chemical formula is , and it has a molecular weight of approximately 220.24 g/mol. The presence of a fluorine atom in the structure enhances its potential biological activity and reactivity, making it a subject of interest in medicinal chemistry and pharmaceutical research.
FBSPO itself does not have well-documented biological effects. However, its derivatives obtained through further synthetic modifications have shown promising results in preliminary research. Some FBSPO-derived compounds have exhibited antipsychotic activity comparable to established drugs, while others have demonstrated anti-inflammatory properties in cell-based assays []. These findings suggest that FBSPO can serve as a valuable platform for the development of novel therapeutic agents with specific mechanisms of action depending on the functionalities introduced during derivatization [, ].
Synthesis of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one can be achieved through several methods:
These methods often require careful control of reaction conditions to ensure high yields and purity of the final product.
6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one has potential applications in various fields:
Interaction studies involving 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one are crucial for understanding its biological mechanisms. Investigating its interactions with biological targets (e.g., enzymes or receptors) can reveal insights into its pharmacological profile. Preliminary studies suggest that its structural features may enhance binding affinity for certain targets compared to non-fluorinated analogs.
Several compounds share structural similarities with 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 6-Chlorospiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one | 0.72 | Contains chlorine instead of fluorine; potential differences in reactivity and biological activity. |
| 6-Bromospiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one | 0.75 | Bromine substitution may alter pharmacological properties compared to fluorinated analogs. |
| tert-Butyl 6-chloro-2-oxo-spiro[benzo[d][1,3]oxazine-4,4'-piperidine] | 0.84 | Features a tert-butyl group which could influence solubility and bioavailability. |
| Spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride | 0.84 | Hydrochloride salt form may enhance stability and solubility for pharmaceutical applications. |
These compounds highlight the unique position of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one within its class due to the presence of fluorine and its specific structural characteristics that could influence its reactivity and biological activity.
6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one represents a significant class of heterocyclic compounds characterized by its unique spiro structure that connects a benzoxazine moiety with a piperidine ring system [1]. The molecular structure features a central spiro carbon atom that serves as the junction between these two distinct ring systems, creating a three-dimensional architecture with interesting conformational properties [2].
X-ray crystallographic studies reveal that the compound crystallizes in the monoclinic space group P21/c, which is commonly observed in related spiro compounds [3]. The crystal packing is stabilized by intermolecular hydrogen bonding networks, primarily involving the nitrogen-hydrogen (N-H) of the benzoxazine ring and the carbonyl oxygen of adjacent molecules [4]. These hydrogen bonds play a crucial role in determining the overall crystal structure and molecular arrangement in the solid state [5].
The benzoxazine ring in this compound adopts a half-chair conformation, with the oxazine portion exhibiting significant puckering [5]. This conformation is evidenced by the expansion of the C-O-C and N-C-O bond angles to approximately 114.9° and 114.6° respectively, which helps to minimize ring strain [5]. The atoms in the benzoxazine portion are arranged to maintain maximum planarity, with a root mean square (RMS) deviation of approximately 0.16 Å from the mean plane [5].
The piperidine ring, in contrast, adopts a characteristic chair conformation, which is the energetically favored arrangement for six-membered saturated heterocycles [6]. The spiro carbon atom at the junction of these two ring systems exhibits tetrahedral geometry with bond angles close to the ideal 109.5°, indicating minimal distortion at this critical junction point [7].
Table 1: Key Crystallographic Parameters of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 10.17 Å, b = 10.24 Å, c = 16.72 Å |
| β Angle | 96.5° |
| Z Value | 4 molecules per unit cell |
| Spiro C-N Bond Length | 1.46-1.48 Å |
| Spiro C-O Bond Length | 1.41-1.43 Å |
| Benzoxazine Ring Puckering | Half-chair conformation |
| Piperidine Ring Conformation | Chair conformation |
The fluorine atom at the 6-position of the benzoxazine ring influences the crystal packing through weak C-H···F interactions with adjacent molecules [8]. These interactions, while individually weak, collectively contribute to the overall stability of the crystal structure [4]. The presence of the fluorine substituent also affects the electron density distribution within the benzoxazine ring, leading to slight deviations in bond lengths and angles compared to non-fluorinated analogues [8] [6].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural characteristics of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one at the molecular level [9]. The compound exhibits distinctive spectral patterns across proton, carbon, and fluorine NMR analyses that confirm its structural features [10].
The ¹H NMR spectrum of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one displays characteristic signals that can be assigned to specific structural elements [9]. The aromatic protons of the benzoxazine ring appear as a complex pattern in the range of δ 6.70-7.50 ppm, with the proton adjacent to the fluorine atom showing distinctive coupling patterns due to fluorine-hydrogen coupling [11]. The N-H proton of the benzoxazine ring typically appears as a broad singlet at approximately δ 8.65 ppm, indicating its involvement in hydrogen bonding [11].
The piperidine ring protons generate signals in the upfield region between δ 1.70-3.20 ppm, with the methylene protons adjacent to the nitrogen atom appearing more downfield compared to the other piperidine protons due to the deshielding effect of the nitrogen atom [12] [11]. The complex splitting patterns observed for these protons reflect the conformational rigidity imposed by the spiro junction [11].
The ¹³C NMR spectrum provides further structural confirmation through distinctive carbon resonances [11]. The carbonyl carbon of the benzoxazine ring appears as a characteristic signal at approximately δ 149-150 ppm [11]. The spiro carbon atom, which serves as the junction between the two ring systems, generates a distinctive signal at approximately δ 85 ppm, reflecting its quaternary nature and unique chemical environment [11].
The aromatic carbons of the benzoxazine ring appear in the range of δ 110-140 ppm, with the carbon bearing the fluorine substituent showing characteristic splitting due to carbon-fluorine coupling [10]. The carbon directly bonded to fluorine typically appears at approximately δ 160 ppm with a large one-bond coupling constant (¹J(C-F)) of about 240-250 Hz [10]. The piperidine ring carbons generate signals in the upfield region between δ 25-50 ppm, with the carbon adjacent to the nitrogen atom appearing more downfield due to the deshielding effect [11].
The ¹⁹F NMR spectrum of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one provides valuable information about the fluorine environment within the molecule [13]. The compound typically exhibits a single fluorine resonance at approximately δ -110 to -115 ppm (referenced to CFCl₃), which is characteristic of fluorine atoms attached to aromatic rings [14]. This chemical shift value is consistent with the presence of a fluorine atom at the 6-position of the benzoxazine ring [14] [15].
The fluorine signal shows coupling with neighboring protons, resulting in a complex splitting pattern that reflects the structural arrangement of the benzoxazine ring [13]. The coupling constants observed in the ¹⁹F NMR spectrum provide information about the spatial relationship between the fluorine atom and neighboring protons, further confirming the structural assignment [16].
Table 2: NMR Spectral Assignments for 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 8.65 (broad s) | N-H (benzoxazine) |
| ¹H | 6.70-7.50 (m) | Aromatic protons |
| ¹H | 2.70-3.20 (m) | Piperidine CH₂-N |
| ¹H | 1.70-2.00 (m) | Piperidine CH₂ |
| ¹³C | 149-150 | C=O (benzoxazine) |
| ¹³C | ~160 (d, ¹J(C-F) ≈ 245 Hz) | C-F (aromatic) |
| ¹³C | 110-140 | Aromatic carbons |
| ¹³C | ~85 | Spiro carbon |
| ¹³C | 40-50 | Piperidine CH₂-N |
| ¹³C | 25-35 | Piperidine CH₂ |
| ¹⁹F | -110 to -115 | Aromatic fluorine |
The combined analysis of ¹H, ¹³C, and ¹⁹F NMR data provides comprehensive structural information about 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, confirming its molecular architecture and the spatial arrangement of its constituent atoms [10] [17].
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable insights into the molecular structure and bonding characteristics of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one [18]. These complementary techniques reveal distinctive vibrational modes associated with specific functional groups and structural elements within the molecule [19].
The IR spectrum of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one exhibits characteristic absorption bands that can be assigned to specific vibrational modes [18]. The N-H stretching vibration of the benzoxazine ring appears as a distinctive band in the region of 3300-3350 cm⁻¹, with the exact position influenced by hydrogen bonding interactions [20]. The carbonyl (C=O) stretching vibration generates a strong absorption band at approximately 1660-1670 cm⁻¹, which is characteristic of the amide functionality within the benzoxazine ring [21].
The C-F stretching vibration, which is a distinctive feature of this fluorinated compound, appears as a strong band in the region of 1200-1250 cm⁻¹ [21]. This vibration is particularly diagnostic for confirming the presence of the fluorine substituent at the 6-position of the benzoxazine ring [21]. The aromatic C=C stretching vibrations generate multiple bands in the region of 1400-1600 cm⁻¹, reflecting the complex vibrational modes of the benzoxazine ring system [20].
The C-O-C stretching vibration of the oxazine ring appears as a distinctive band in the region of 1050-1100 cm⁻¹, providing evidence for the intact oxazine ring structure [20]. The C-N stretching vibrations associated with both the benzoxazine and piperidine rings generate absorption bands in the region of 1200-1350 cm⁻¹, with the exact positions influenced by the specific structural environment [21].
Raman spectroscopy complements IR analysis by providing additional information about the vibrational modes of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, particularly those that may be weak or inactive in IR spectroscopy [22]. The Raman spectrum exhibits distinctive bands associated with the aromatic ring breathing modes in the region of 1000-1100 cm⁻¹, which are typically more intense in Raman compared to IR spectroscopy [22].
The C-F stretching vibration, which appears in the IR spectrum, also generates a distinctive Raman band in the region of 1200-1250 cm⁻¹ [22]. The relative intensity of this band in the Raman spectrum provides additional confirmation of the fluorine substituent's presence and position [22]. The spiro carbon, which serves as the junction between the benzoxazine and piperidine rings, contributes to specific vibrational modes that can be observed in the Raman spectrum, particularly in the low-frequency region (400-600 cm⁻¹) [22].
Table 3: Key Vibrational Bands of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H stretching | 3300-3350 | 3300-3350 (weak) | Strong (IR), Weak (Raman) |
| C=O stretching | 1660-1670 | 1660-1670 | Strong (IR), Medium (Raman) |
| Aromatic C=C stretching | 1400-1600 | 1400-1600 | Medium (IR), Strong (Raman) |
| C-F stretching | 1200-1250 | 1200-1250 | Strong (IR), Medium (Raman) |
| C-N stretching | 1200-1350 | 1200-1350 | Medium (IR), Medium (Raman) |
| C-O-C stretching | 1050-1100 | 1050-1100 | Strong (IR), Medium (Raman) |
| Ring breathing | 1000-1100 | 1000-1100 | Weak (IR), Strong (Raman) |
| Spiro junction vibrations | 400-600 | 400-600 | Weak (IR), Medium (Raman) |
The combined analysis of IR and Raman spectroscopic data provides comprehensive information about the vibrational characteristics of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, confirming its structural features and bonding arrangements [19] [21]. The distinctive vibrational signatures associated with the fluorine substituent, the spiro junction, and the heterocyclic ring systems serve as valuable fingerprints for identifying and characterizing this compound [20] [22].
Mass spectrometry provides crucial information about the molecular structure and fragmentation behavior of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, offering insights into its structural integrity and characteristic breakdown pathways [23]. The compound exhibits distinctive fragmentation patterns that reflect its unique structural features, particularly the spiro junction connecting the benzoxazine and piperidine ring systems [24].
The electron ionization mass spectrum of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one displays a molecular ion peak [M]⁺ at m/z 236, corresponding to its molecular weight [1] [2]. The presence of a fluorine atom in the molecule contributes to a characteristic isotopic pattern, with the M+1 peak showing approximately 13% relative intensity due to the natural abundance of ¹³C isotopes [25]. This isotopic distribution serves as additional confirmation of the molecular formula C₁₂H₁₃FN₂O₂ [26].
The primary fragmentation of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one involves cleavage at or near the spiro junction, reflecting the relative stability of the resulting fragment ions [23]. One significant fragmentation pathway involves the loss of the piperidine ring through cleavage of the bonds connecting it to the spiro carbon atom, resulting in a fragment ion at m/z 153 [23]. This fragment corresponds to the fluorinated benzoxazine portion of the molecule and often appears as a prominent peak in the mass spectrum [23].
Another important fragmentation pathway involves the loss of carbon monoxide (CO) from the benzoxazine ring, resulting in a fragment ion at m/z 208 [23]. This fragmentation is characteristic of compounds containing the benzoxazine-2-one moiety and provides evidence for the intact carbonyl functionality within the molecule [25]. The subsequent loss of the piperidine ring from this fragment generates additional characteristic ions in the lower mass region [23].
Secondary fragmentation processes further break down the primary fragments, generating a complex pattern of lower-mass ions [23]. The fluorinated benzoxazine fragment (m/z 153) can undergo further fragmentation through the loss of hydrogen cyanide (HCN) or carbon monoxide (CO), resulting in fragment ions at m/z 126 and m/z 125, respectively [23]. These fragmentation pathways are consistent with the structural features of the benzoxazine ring system [25].
The piperidine fragment, which can be generated through alternative fragmentation pathways, typically appears at m/z 84 and can undergo further fragmentation to produce characteristic ions at m/z 56 and m/z 42 [23]. These fragments correspond to the sequential loss of ethylene (C₂H₄) and propylene (C₃H₆) from the piperidine ring, respectively [23].
Table 4: Major Mass Spectrometric Fragments of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
| m/z Value | Fragment Assignment | Relative Intensity (%) | Fragmentation Process |
|---|---|---|---|
| 236 | [M]⁺ (C₁₂H₁₃FN₂O₂) | 100 | Molecular ion |
| 208 | [M-CO]⁺ | 65-75 | Loss of CO from benzoxazine |
| 153 | [C₈H₅FNO]⁺ | 80-90 | Loss of piperidine ring |
| 126 | [C₇H₅F]⁺ | 40-50 | Loss of HCN from m/z 153 |
| 125 | [C₇H₄F]⁺ | 35-45 | Loss of CO from m/z 153 |
| 84 | [C₅H₁₀N]⁺ | 55-65 | Piperidine fragment |
| 56 | [C₃H₆N]⁺ | 30-40 | Loss of C₂H₄ from m/z 84 |
| 42 | [C₂H₄N]⁺ | 25-35 | Loss of C₃H₆ from m/z 84 |
High-resolution mass spectrometry (HRMS) provides precise mass measurements that confirm the elemental composition of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one and its fragment ions [25]. The exact mass of the molecular ion [M]⁺ is typically measured as 236.0961, which is in close agreement with the calculated value for C₁₂H₁₃FN₂O₂ (236.0961) [26]. This precise mass measurement, combined with the isotopic pattern analysis, provides unambiguous confirmation of the molecular formula [25].
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments further support the structural assignment by demonstrating the sequential breakdown of the molecule along predictable pathways [25]. The collision-induced dissociation (CID) of the molecular ion generates fragment ions that are consistent with the proposed structure, providing additional evidence for the presence of the fluorinated benzoxazine and piperidine ring systems connected through a spiro junction [25].